molecular formula C6H14ClN B3287886 5-Hexen-1-amine hydrochloride CAS No. 848650-01-1

5-Hexen-1-amine hydrochloride

Cat. No. B3287886
M. Wt: 135.63 g/mol
InChI Key: NQOKLGVQQDMWNN-UHFFFAOYSA-N
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Description

5-Hexen-1-amine is a compound with the molecular formula C6H13N . It is also known by other names such as 1-Amino-5-hexene and Hex-5-en-1-amine .


Synthesis Analysis

The synthesis of primary amines like 5-Hexen-1-amine can be achieved through reductive amination of ketones and aldehydes . This process involves the use of ammonia as the nucleophile and is particularly attractive due to the availability of inexpensive substrates . Another method involves the catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 5-Hexen-1-amine consists of a six-carbon chain with a double bond between the fifth and sixth carbon atoms and an amine group attached to the first carbon atom .


Chemical Reactions Analysis

Amines, including 5-Hexen-1-amine, can engage in various chemical reactions. They can act as nucleophiles in competition with oxygen, leading to the formation of a hemiketal . They can also react rapidly with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

Amines like 5-Hexen-1-amine can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms .

Scientific Research Applications

Photochemistry and Stability

Research on the photochemistry of related compounds, such as 5-hexen-2-one, reveals insights into the stability and behavior of similar structures under photolysis. 5-Hexen-2-one demonstrated significant stability towards photolysis, and its photochemical stability resembled that of unsaturated carbonyl compounds with a conjugated double bond with the carbonyl group (Srinivasan, 1960).

Catalysis and Chemical Reactions

  • The compound's analogs have been used in studies of hydroesterification and hydroformylation catalyzed by rhodium complexes, demonstrating its potential in catalytic processes (Hung-Low et al., 2005).
  • A study on regioselective hydroaminomethylation of terminal olefins highlights the use of compounds structurally similar to 5-Hexen-1-amine in forming linear amines, indicating its relevance in chemical synthesis (Liu et al., 2014).

Polymerization and Copolymerization

  • Research involving the copolymerization of olefins with compounds similar to 5-Hexen-1-amine, like 5-hexen-1-ol, has been explored, showing the potential for creating polymers with hydrophilic properties (Hagihara et al., 2004).
  • The study of zirconium complexes as catalysts for 1-hexene polymerization using ligands related to 5-Hexen-1-amine hydrochloride provides insights into the influence of peripheral structural parameters on reactivity, relevant for polymerization processes (Tshuva et al., 2001).

Organic Synthesis and Chemical Reactions

  • Studies on the reaction of 5-hexenyl radicals with other compounds offer insights into the mechanisms and kinetics of chemical reactions, which could be relevant for understanding the behavior of 5-Hexen-1-amine hydrochloride (Jewell et al., 1987).
  • Research into the cooperative effect in organocatalytic hydroamination of unfunctionalized olefins, involving compounds similar to 5-Hexen-1-amine, highlights its potential in creating intramolecular cyclization products (Wang et al., 2014).

properties

IUPAC Name

hex-5-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-3-4-5-6-7;/h2H,1,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOKLGVQQDMWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-5-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Molander, SK Pack - The Journal of Organic Chemistry, 2003 - ACS Publications
The scope of the lanthanide-mediated, intramolecular amination/cyclization reaction was determined for the formation of substituted quinolizidines, indolizidines, and pyrrolizidines. A …
Number of citations: 72 pubs.acs.org
SK Pack - 2003 - search.proquest.com
The lanthanide mediated hydroamination reaction is a simple, yet powerful way of forming nitrogen heterocycles. The architecture of the catalyst and the ability to tune the metal-ligand …
Number of citations: 3 search.proquest.com

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